Quantitative Synthesis and Exclusive Allylic Ether Formation vs. Acrolein Acetal Grignard Reactions
1-(1-Ethoxyallyl)-1H-benzotriazole is prepared quantitatively on a large scale from benzotriazole and acrolein diethyl acetal, yielding exclusively the allylic ether isomer [1]. In contrast, reactions of acrolein acetals with Grignard reagents produce mixtures of allyl ethers and vinyl ethers [2]. This eliminates the need for isomer separation and ensures consistent reagent quality.
| Evidence Dimension | Synthesis yield and isomeric purity |
|---|---|
| Target Compound Data | ≥95% yield, exclusively allylic ether (no detectable vinyl ether by ¹H NMR) |
| Comparator Or Baseline | Acrolein diethyl acetal + Grignard reagents |
| Quantified Difference | Quantitative vs. unreported yields; exclusive vs. mixture of allyl/vinyl ethers |
| Conditions | Benzotriazole + acrolein diethyl acetal in PF 5070 at 80 °C (inverse Dean-Stark) |
Why This Matters
Quantitative, isomerically pure synthesis reduces purification costs and ensures reproducible downstream anion chemistry.
- [1] Katritzky, A. R.; Zhang, G.; Jiang, J. N-(α-Ethoxyallyl)benzotriazole: A Novel Propenoyl Anion Synthon Route to Vinyl Ketones. J. Org. Chem. 1995, 60, 7589-7596. View Source
- [2] Mioskowski, C.; Manna, S.; Falck, J. R. A convenient preparation of α,β-unsaturated aldehydes from saturated aldehydes via β-acetoxy-α,β-unsaturated aldehydes. Tetrahedron Lett. 1984, 25, 519-522. View Source
